molecular formula C10H9NO5 B370983 4-Methoxy-3-nitrocinnamic acid CAS No. 685523-44-8

4-Methoxy-3-nitrocinnamic acid

Cat. No. B370983
CAS RN: 685523-44-8
M. Wt: 223.18g/mol
InChI Key: ZTPILCFVGFXZOA-HWKANZROSA-N
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Description

4-Methoxy-3-nitrocinnamic acid is a chemical compound with the formula C10H9NO5 . It is functionally related to trans-cinnamic acid . It is also known as 'MCA’.


Synthesis Analysis

The synthesis of 4-Methoxy-3-nitrocinnamic acid or its related compounds has been reported in the literature. For instance, a study aimed to synthesize 4-hydroxy-3-methoxycinnamic acid using microwave irradiation and its antiplatelet activity by blood clotting time method .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-3-nitrocinnamic acid consists of a benzene ring, an alkene double bond, and an acrylic acid functional group . The presence of these functional groups allows for a variety of chemical reactions and modifications.


Chemical Reactions Analysis

Cinnamic acid derivatives, including 4-Methoxy-3-nitrocinnamic acid, have been studied for their reactivity. For example, the photodimerisation of the chloro-, methoxy- and nitro-derivatives of trans-cinnamic acid has been reported .


Physical And Chemical Properties Analysis

4-Methoxy-3-nitrocinnamic acid has a molecular weight of 223.18g/mol. More detailed physical and chemical properties may be available from specialized chemical databases or suppliers .

Scientific Research Applications

UVB Protection and Photochemistry

4-Methoxy-3-nitrocinnamic acid: has been studied for its photophysical properties, particularly in the context of UVB blocking. The compound’s ability to absorb UVB radiation makes it a potential candidate for sunscreen formulations. Its nitro and methoxy substituents contribute to its photostability and ability to protect against harmful UV rays .

Antimicrobial Activity

Cinnamic acid derivatives, including 4-Methoxy-3-nitrocinnamic acid , have shown promising antimicrobial properties. They can be effective against a range of bacterial strains, including resistant ones, making them valuable in the development of new antibiotics or preservatives .

Anticancer Potential

Research has indicated that cinnamic acid derivatives can exhibit potent anticancer activity4-Methoxy-3-nitrocinnamic acid , with its specific structural features, may interfere with cancer cell proliferation and could be a lead compound for the development of novel anticancer drugs .

Antioxidant Properties

The methoxy and nitro groups in 4-Methoxy-3-nitrocinnamic acid may contribute to its antioxidant capacity. Antioxidants are crucial in combating oxidative stress, which is implicated in various chronic diseases, including cardiovascular diseases and neurodegenerative disorders .

Neuroprotective Effects

Cinnamic acid derivatives have been associated with neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Parkinson’s and Alzheimer’s. The structural attributes of 4-Methoxy-3-nitrocinnamic acid may play a role in preventing the aggregation of neurotoxic proteins .

Anti-inflammatory Activity

The compound’s anti-inflammatory properties are of interest in the treatment of chronic inflammatory diseases. By modulating inflammatory pathways, 4-Methoxy-3-nitrocinnamic acid could be used to develop therapies for conditions such as arthritis and asthma .

Diabetes Management

There is evidence that cinnamic acid derivatives can have antidiabetic effects, possibly by influencing glucose metabolism or insulin sensitivity4-Methoxy-3-nitrocinnamic acid could be explored for its potential in managing diabetes and its complications .

Cosmetic Applications

Due to its UV absorption and antioxidant properties, 4-Methoxy-3-nitrocinnamic acid could be incorporated into cosmetic products. It can help protect the skin from photoaging and maintain skin health and appearance .

Mechanism of Action

Target of Action

4-Methoxy-3-nitrocinnamic acid, also known as ‘MCA,’ is a chemical compound with the formula C10H9NO4. The primary targets of this compound are proteins contributing to pathogen’s virulence mechanisms, specifically in the human pathogenic fungus Candida albicans . These proteins, including CPH1 and its regulatory proteins Cst20, Hst7, Cek1 (MAPK cascade), administer filamentation and morphogenesis .

Biochemical Pathways

The compound affects the CPH1-MAP Kinase pathway, which is crucial for the survival and progression of Candida albicans . By inhibiting key proteins in this pathway, 4-Methoxy-3-nitrocinnamic acid disrupts the normal functioning of the pathogen, potentially leading to its eradication.

Result of Action

The result of the compound’s action is the inhibition of the growth and development of Candida albicans, a common human pathogen . This can potentially lead to the eradication of the pathogen, thus treating the infection.

Safety and Hazards

According to the safety data sheet, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the study and application of 4-Methoxy-3-nitrocinnamic acid are vast. Given its biological activities, it could be further explored for potential applications in medicine, particularly in the treatment of bacterial infections, cancer, and other diseases .

properties

IUPAC Name

(E)-3-(4-methoxy-3-nitrophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5/c1-16-9-4-2-7(3-5-10(12)13)6-8(9)11(14)15/h2-6H,1H3,(H,12,13)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPILCFVGFXZOA-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-nitrocinnamic acid

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